N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-26-16)20-21-17-15(25-4)10-9-14(3)18(17)27-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSDVDOJBFLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes available research findings on its biological activity, highlighting its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure and Properties
The compound's structure features a thiophene ring linked to a benzothiazole moiety, which is known for its biological activity. The presence of the diethylamino group enhances its solubility and bioavailability.
Research indicates that this compound exhibits anticancer and anti-inflammatory properties. The mechanisms by which it operates include:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung cancer) through apoptosis induction and cell cycle arrest .
- Reduction of Inflammatory Cytokines : It has been observed to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α in macrophage models, suggesting its potential utility in treating inflammatory conditions .
- Inhibition of Key Signaling Pathways : The compound has been reported to inhibit the AKT and ERK signaling pathways, which are critical for cell survival and proliferation in cancer cells .
In Vitro Studies
The biological activity was evaluated using various assays:
- MTT Assay : This assay demonstrated that the compound effectively reduced cell viability in A431 and A549 cells, with IC50 values indicating potent cytotoxic effects.
- Flow Cytometry : Used to assess apoptosis, results indicated significant increases in apoptotic cell populations upon treatment with the compound.
- Scratch Wound Healing Assay : This assay confirmed that the compound inhibits cell migration, which is crucial for cancer metastasis.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar benzothiazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Key Signaling Pathways Affected |
|---|---|---|---|
| Subject Compound | High (A431, A549) | Moderate (IL-6, TNF-α) | AKT, ERK |
| Compound B7 | High (A431, H1299) | High | AKT, ERK |
| Compound 4i | Moderate | Low | Not specified |
Case Studies
- Case Study on Cancer Cell Lines : A study focused on the effects of benzothiazole derivatives demonstrated that compounds similar to our subject compound significantly inhibited growth in various cancer cell lines while also promoting apoptosis through caspase activation .
- Inflammatory Response Modulation : Another study highlighted the role of benzothiazole compounds in modulating inflammatory responses in macrophages, showing decreased cytokine release upon treatment with these compounds .
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Reagent selection : Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as intermediates, with cyclization in DMF using iodine and triethylamine .
- Solvent and temperature : Acetonitrile under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF at elevated temperatures (e.g., 80–100°C) .
- Catalysts : Triethylamine facilitates cyclization by deprotonation, while iodine assists in sulfur elimination during thiadiazole formation .
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .
Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to verify substituent positions, such as the diethylaminoethyl group and methoxybenzo[d]thiazole moiety .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- Infrared (IR) spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm) and thiophene ring vibrations .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- pH-dependent stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 37°C, monitoring via HPLC for hydrolysis of the amide or thiazole moieties .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .
Advanced Research Questions
Q. How can contradictory reports about the compound’s biological activity be resolved?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and concentrations). For example, if neuroprotective and anticancer activities conflict, test both endpoints in the same model .
- Structural validation : Confirm batch-to-batch consistency using X-ray crystallography or 2D-NMR to rule out impurities or stereochemical variations .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to purported targets (e.g., kinases or receptors) .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
- Systematic substituent variation : Modify the 4-methoxy group on the benzo[d]thiazole ring or the diethylaminoethyl chain to evaluate effects on bioactivity. For example:
- Replace methoxy with ethoxy or halogens (Cl, F) to alter lipophilicity .
- Substitute the diethyl group with dimethyl or pyrrolidine to assess cationic character .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the thiophene carboxamide) and validate with site-directed mutagenesis .
Q. What methodologies are suitable for studying the compound’s mechanism of action in complex biological systems?
- In vitro models : Employ CRISPR-edited cell lines to knock out putative targets (e.g., kinases or ion channels) and observe phenotypic changes .
- Proteomics/transcriptomics : Perform LC-MS/MS-based proteomic profiling or RNA-seq to identify differentially expressed pathways post-treatment .
- Metabolic tracing : Use -labeled compound variants to track cellular uptake and metabolite formation via LC-HRMS .
Q. How can researchers address low solubility or bioavailability in preclinical testing?
- Formulation optimization :
- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
- Develop prodrugs by masking the tertiary amine (e.g., acetyl or phosphate prodrugs) for pH-dependent release .
- In silico modeling : Predict logP and pKa using software like MarvinSuite or ACD/Labs to guide salt selection (e.g., hydrochloride vs. mesylate) .
Q. What are the best practices for validating the compound’s selectivity across related biological targets?
- Panel screening : Test against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel) to identify off-target effects .
- Kinase profiling : Use kinase inhibition assays (e.g., KinomeScan) to rank selectivity across >400 kinases .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify binding site features driving selectivity .
Methodological Considerations
Q. How should researchers design dose-response studies to minimize cytotoxicity in healthy cells?
- Pilot toxicity screening : Perform MTT assays on non-cancerous cell lines (e.g., HEK293) to establish a therapeutic index (IC ratio: cancer vs. normal cells) .
- Time-dependent assays : Compare acute (24-hour) vs. chronic (72-hour) exposure to identify time-resolved cytotoxicity .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural features with activity .
- Dose-response modeling : Use GraphPad Prism or R packages (e.g., drc) to calculate EC, Hill coefficients, and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
